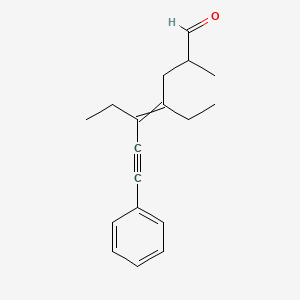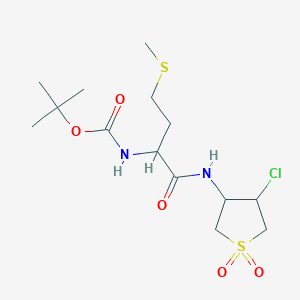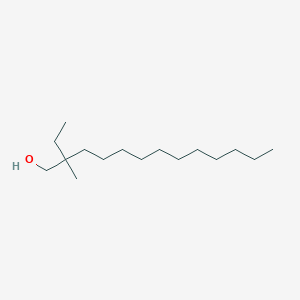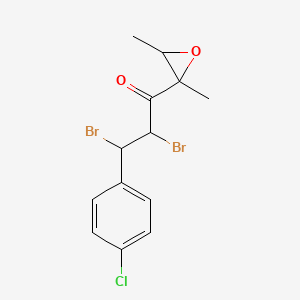![molecular formula C24H26F2N2O2 B12623276 4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) CAS No. 917981-03-4](/img/structure/B12623276.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two fluorobenzonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) typically involves the reaction of decane-1,10-diol with 2-fluorobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The mixture is heated for several hours to ensure complete reaction, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Major Products
Oxidation: Formation of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzoic acid).
Reduction: Formation of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzylamine).
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile groups may participate in hydrogen bonding or other interactions with biological macromolecules, influencing cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)
- 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline
- 4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications .
Propiedades
Número CAS |
917981-03-4 |
|---|---|
Fórmula molecular |
C24H26F2N2O2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
4-[10-(4-cyano-3-fluorophenoxy)decoxy]-2-fluorobenzonitrile |
InChI |
InChI=1S/C24H26F2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14H2 |
Clave InChI |
ZTNWWKPVPZHSRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)C#N)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)

![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)

![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)



